molecular formula C11H12F3NO B2457337 3-Phenyl-3-(trifluoromethyl)morpholine CAS No. 1639963-96-4

3-Phenyl-3-(trifluoromethyl)morpholine

Cat. No. B2457337
CAS RN: 1639963-96-4
M. Wt: 231.218
InChI Key: HMBVPIVVXPSBEY-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Phenyl-3-(trifluoromethyl)morpholine, also known as TFMPP, is a synthetic compound that belongs to the class of piperazines. TFMPP is a popular research chemical that is used in various scientific studies due to its unique properties. It was first synthesized in the 1970s and has since been used in several scientific studies, particularly in the field of pharmacology.

Mechanism of Action

3-Phenyl-3-(trifluoromethyl)morpholine acts as a partial agonist at the 5-HT1A serotonin receptor. It also acts as an agonist at the 5-HT2A and 5-HT2C serotonin receptors. This mechanism of action is similar to that of other serotonin receptor agonists, such as LSD and psilocybin.
Biochemical and Physiological Effects
3-Phenyl-3-(trifluoromethyl)morpholine has been shown to produce a range of biochemical and physiological effects. These effects include changes in heart rate, blood pressure, body temperature, and respiration rate. 3-Phenyl-3-(trifluoromethyl)morpholine has also been shown to produce changes in mood, perception, and cognition.

Advantages and Limitations for Lab Experiments

One advantage of using 3-Phenyl-3-(trifluoromethyl)morpholine in lab experiments is its ability to selectively activate specific serotonin receptors. This allows researchers to study the effects of serotonin receptor activation on various physiological and biochemical processes. However, one limitation of using 3-Phenyl-3-(trifluoromethyl)morpholine in lab experiments is its potential for producing unwanted side effects, such as changes in heart rate and blood pressure.

Future Directions

There are several future directions for research involving 3-Phenyl-3-(trifluoromethyl)morpholine. One area of interest is the potential use of 3-Phenyl-3-(trifluoromethyl)morpholine in treating various psychiatric disorders, such as anxiety and depression. Another area of interest is the development of new drugs that target specific serotonin receptors, such as the 5-HT1A receptor. Additionally, further research is needed to better understand the long-term effects of 3-Phenyl-3-(trifluoromethyl)morpholine on the central nervous system.

Synthesis Methods

3-Phenyl-3-(trifluoromethyl)morpholine is synthesized using a two-step process. The first step involves the reaction of phenylmagnesium bromide with trifluoroacetaldehyde to form 3-phenyl-3-(trifluoromethyl)propanal. The second step involves the reaction of the propanal with morpholine to form 3-Phenyl-3-(trifluoromethyl)morpholine.

Scientific Research Applications

3-Phenyl-3-(trifluoromethyl)morpholine has been used in several scientific studies due to its unique pharmacological properties. It has been studied for its effects on the central nervous system, particularly its ability to act as a serotonin receptor agonist. 3-Phenyl-3-(trifluoromethyl)morpholine has also been studied for its potential use in treating various psychiatric disorders, including anxiety and depression.

properties

IUPAC Name

(3S)-3-phenyl-3-(trifluoromethyl)morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO/c12-11(13,14)10(8-16-7-6-15-10)9-4-2-1-3-5-9/h1-5,15H,6-8H2/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMBVPIVVXPSBEY-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1)(C2=CC=CC=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@@](N1)(C2=CC=CC=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S)-3-phenyl-3-(trifluoromethyl)morpholine

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